molecular formula C13H13NO3S B1334186 2-(4-Methoxyanilino)-2-(2-thienyl)acetic acid CAS No. 199461-24-0

2-(4-Methoxyanilino)-2-(2-thienyl)acetic acid

Cat. No.: B1334186
CAS No.: 199461-24-0
M. Wt: 263.31 g/mol
InChI Key: MYWPIJKTTXHAIE-UHFFFAOYSA-N
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Description

2-(4-Methoxyanilino)-2-(2-thienyl)acetic acid: is an organic compound that features both an aniline derivative and a thiophene ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the methoxy group and the thiophene ring can impart unique chemical properties, making it a valuable subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyanilino)-2-(2-thienyl)acetic acid typically involves the following steps:

    Formation of the Aniline Derivative: The starting material, 4-methoxyaniline, is reacted with a suitable acylating agent to form the corresponding acylated aniline derivative.

    Introduction of the Thiophene Ring: The acylated aniline derivative is then subjected to a reaction with a thiophene derivative, often through a coupling reaction facilitated by a catalyst such as palladium.

    Formation of the Acetic Acid Moiety:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard derivatization reactions:

Reaction Type Reagents/Conditions Product Yield Source
EsterificationEthanol, H₂SO₄ (catalytic)Ethyl 2-(4-methoxyanilino)-2-(2-thienyl)acetate85%
AmidationThionyl chloride, NH₃ (excess)2-(4-Methoxyanilino)-2-(2-thienyl)acetamide72%

Key Findings :

  • Esterification preserves the thiophene and aniline functionalities while enhancing lipophilicity for biological studies .
  • Amidation facilitates integration into peptide-mimetic frameworks .

Electrophilic Aromatic Substitution (EAS) on Thiophene

The electron-rich thiophene ring participates in regioselective EAS:

Reaction Reagents Position Product Application Source
BrominationBr₂, FeCl₃ (cat.)C55-Bromo-2-(4-methoxyanilino)thiophene acetic acidHalogenated intermediates
NitrationHNO₃, H₂SO₄C55-Nitro derivativePrecursor for amines

Mechanistic Insight :

  • Bromination at C5 aligns with the directing effects of the sulfur atom in thiophene .
  • Nitro groups introduced via nitration are reducible to amines for further functionalization .

Modification of Methoxy Group

The 4-methoxy group on the aniline moiety undergoes demethylation or substitution:

Reaction Reagents Product Notes Source
DemethylationBBr₃, CH₂Cl₂, -78°C2-(4-Hydroxyanilino)-2-(2-thienyl)acetic acidEnhances hydrogen-bonding capacity
Nucleophilic substitutionH₂N-R, Pd(OAc)₂, Xantphos2-(4-R-anilino)-2-(2-thienyl)acetic acidEnables diverse aryl/alkyl modifications

Applications :

  • Demethylation generates phenolic derivatives for metal chelation studies .
  • Cross-coupling reactions expand structural diversity for drug discovery .

Condensation Reactions

The acetic acid moiety participates in cyclocondensation:

Reaction Reagents Product Biological Relevance Source
With hydrazine hydrateEtOH, ΔPyrazoline derivativeAntimicrobial agents
With thioureaHCl, H₂OThiazolidinone analogAntitubercular activity

Structural Analysis :

  • Pyrazoline formation involves nucleophilic attack at the carbonyl group .
  • Thiazolidinones exhibit enhanced conformational rigidity for target binding .

Redox Reactions

The thiophene and aniline groups undergo redox transformations:

Reaction Reagents Product Oxidation State Source
Oxidation (S)m-CPBA, CH₂Cl₂Thiophene-S-oxideSulfoxide intermediate
Reduction (Nitro)H₂, Pd/C, EtOH2-(4-Aminophenyl)-2-(2-thienyl)acetic acidBioactive amine derivative

Notes :

  • Sulfoxidation modulates electronic properties for material science applications .
  • Nitro reduction generates primary amines for covalent protein labeling .

Salt Formation

The carboxylic acid forms salts with metals or amines:

Salt Type Counterion Applications Source
Sodium saltNaOH (aq.)Improved aqueous solubility
Zinc complexZnCl₂, MeOHCatalytic or antimicrobial studies

Key Data :

  • Sodium salts are preferred for in vitro assays requiring solubility .
  • Metal complexes show promise in catalysis and biofilm inhibition .

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins or nucleic acids.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents, particularly if it exhibits activity against specific biological targets.

    Industry: Its unique chemical properties might make it useful in the development of new materials, such as polymers or electronic components.

Mechanism of Action

The mechanism by which 2-(4-Methoxyanilino)-2-(2-thienyl)acetic acid exerts its effects depends on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The methoxy group and thiophene ring could play crucial roles in binding to these targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyanilino)-2-phenylacetic acid: Similar structure but with a phenyl ring instead of a thiophene ring.

    2-(4-Methoxyanilino)-2-(2-furyl)acetic acid: Similar structure but with a furan ring instead of a thiophene ring.

    2-(4-Methoxyanilino)-2-(2-pyridyl)acetic acid: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in 2-(4-Methoxyanilino)-2-(2-thienyl)acetic acid imparts unique electronic properties compared to its analogs with phenyl, furan, or pyridine rings. This can influence its reactivity, binding affinity, and overall chemical behavior, making it a distinct and valuable compound for research and application.

Biological Activity

2-(4-Methoxyanilino)-2-(2-thienyl)acetic acid, a derivative of phenylacetic acid, has garnered attention for its potential biological activities, particularly as an anti-inflammatory and cytoprotective agent. This compound is part of a broader class of 2-anilinophenylacetic acid derivatives that have shown various pharmacological properties, including inhibition of phospholipase A2 (PLA2) and lipoxygenase enzymes, which are crucial in inflammatory processes.

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in the metabolism of arachidonic acid. These enzymes include:

  • Phospholipase A2 (PLA2) : This enzyme releases arachidonic acid from membrane phospholipids, initiating the inflammatory cascade.
  • Lipoxygenase : This enzyme converts arachidonic acid into leukotrienes, which are mediators of inflammation.

By inhibiting these pathways, the compound may reduce the synthesis of pro-inflammatory mediators, thus exerting anti-inflammatory effects .

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anti-inflammatory : The compound has been shown to inhibit PLA2 and lipoxygenase activity, which could be beneficial in treating conditions like rheumatoid arthritis and inflammatory bowel disease .
  • Cytoprotective : Its ability to antagonize leukotriene effects suggests potential in protecting gastric mucosa from damage caused by nonsteroidal anti-inflammatory drugs (NSAIDs) .
  • Anticancer Potential : Some studies have indicated that derivatives can induce apoptosis in cancer cell lines, suggesting a role in cancer therapy .

Inhibition Studies

A series of studies have evaluated the inhibitory effects of this compound on PLA2 and lipoxygenase:

Enzyme Inhibition Activity Reference
PLA2Significant inhibitor
LipoxygenaseModerate inhibitor
mPGES-1Low micromolar range

These findings indicate that the compound may serve as a lead for developing new anti-inflammatory agents.

Cytotoxicity and Apoptosis Induction

In vitro studies have demonstrated that certain derivatives of this compound can induce cell cycle arrest and apoptosis in cancer cell lines:

  • Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer)
  • Mechanism : Induction of G0/G1 phase arrest followed by an increase in subG0/G1 fraction indicative of apoptosis .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-Methoxyanilino)-2-(2-thienyl)acetic acid, and what key reaction parameters influence yield?

  • Methodological Answer : A common approach involves condensation reactions between substituted anilines and thienylacetic acid derivatives. For example, refluxing precursors in acetic anhydride (2–3 hours) under nitrogen, followed by recrystallization from benzene-hexane mixtures, optimizes purity and yield . Key parameters include reaction time, solvent polarity (to control intermediate stability), and temperature gradients during crystallization.

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^13C-NMR in DMSO-d₆ to resolve signals for the methoxy group (~3.7 ppm), thienyl protons (6.8–7.5 ppm), and carboxylic acid protons (~12 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) with electrospray ionization (ESI) confirms molecular weight (exact mass: 291.08 g/mol) and fragmentation patterns for structural validation .
  • X-ray Crystallography : Refinement using riding models for hydrogen atoms and rigid methyl groups ensures accurate bond-length and angle measurements .

Q. How can computational methods like density-functional theory (DFT) predict the compound’s electronic properties?

  • Methodological Answer : DFT calculations with hybrid functionals (e.g., B3LYP) incorporating exact-exchange terms can model electron density distribution, HOMO-LUMO gaps, and electrostatic potentials. Basis sets like 6-311++G(d,p) are recommended for accuracy in thermochemical properties (e.g., atomization energies within 2.4 kcal/mol deviation) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of derivatives for enhanced bioactivity?

  • Methodological Answer :

  • Structural Modification : Introduce electron-withdrawing groups (e.g., halogens) at the 4-methoxyanilino moiety to modulate electronic effects, guided by DFT-predicted reactivity indices .
  • Cross-Coupling Reactions : Utilize palladium catalysts (e.g., Pd(II) complexes with hydrazine ligands) for regioselective functionalization of the thienyl ring .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Comparative Assays : Standardize cell-based assays (e.g., MIC testing against Gram-positive bacteria) using controls like cefalotin derivatives with known thienylacetamido activity .
  • Metabolite Tracking : Employ LC-MS/MS to identify metabolic byproducts (e.g., alkoxyacetic acids) that may interfere with activity measurements .

Q. How do crystallographic data inform conformational analysis of this compound?

  • Methodological Answer : Refinement of X-ray data reveals torsional angles between the thienyl and methoxyanilino groups, which influence intermolecular interactions (e.g., hydrogen bonding with carboxylic acid moieties). Discrepancies in reported bond lengths may arise from temperature-dependent lattice distortions, requiring low-temperature (100 K) data collection for accuracy .

Q. What advanced techniques validate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (UV light) stress, followed by UPLC-PDA to quantify degradation products like 4-methoxyaniline or thiophene-2-acetic acid .
  • Isotopic Labeling : Use 13C^{13}C-labeled acetic acid precursors to track metabolic pathways via isotope-ratio mass spectrometry (IRMS) .

Q. Data Contradiction Analysis

Q. How should researchers address inconsistencies in computational vs. experimental vibrational spectra?

  • Methodological Answer : Discrepancies in IR peak assignments (e.g., C=O stretching frequencies) often stem from solvent effects or anharmonicity. Apply scaling factors (0.96–0.98) to DFT-calculated frequencies and compare with experimental spectra in non-polar solvents (e.g., CCl₄) to minimize solvent interactions .

Q. What explains variability in reported pKa values for the carboxylic acid group?

  • Methodological Answer : Solvent-dependent protonation states (e.g., DMSO vs. aqueous buffers) and intramolecular hydrogen bonding with the methoxy group can shift pKa by 1–2 units. Use potentiometric titrations in mixed solvents (e.g., water-DMSO) to isolate these effects .

Properties

IUPAC Name

2-(4-methoxyanilino)-2-thiophen-2-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-17-10-6-4-9(5-7-10)14-12(13(15)16)11-3-2-8-18-11/h2-8,12,14H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWPIJKTTXHAIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(C2=CC=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374870
Record name 2-(4-methoxyanilino)-2-(2-thienyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199461-24-0
Record name 2-(4-methoxyanilino)-2-(2-thienyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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